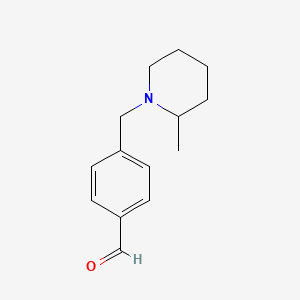

4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde

Description

4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde is a benzaldehyde derivative featuring a 2-methylpiperidinylmethyl substituent at the para position of the aromatic ring. The compound combines the electrophilic aldehyde group with a lipophilic, bicyclic amine moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves reductive amination or nucleophilic substitution reactions between 4-formylbenzyl halides and 2-methylpiperidine under optimized solvent and temperature conditions . The 2-methylpiperidine group confers stereoelectronic effects that influence reactivity, solubility, and biological interactions, distinguishing it from simpler benzaldehyde analogs .

Properties

IUPAC Name |

4-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-4-2-3-9-15(12)10-13-5-7-14(11-16)8-6-13/h5-8,11-12H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROYHAJNIGCHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 2-methylpiperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are frequently employed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: 4-((2-Methylpiperidin-1-yl)methyl)benzoic acid.

Reduction: 4-((2-Methylpiperidin-1-yl)methyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperidine derivatives, including 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde, exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives show antiproliferative activity against cervical cancer cells (HeLa and SiHa) with IC values as low as 6.52 μM, indicating their potential as effective anticancer agents . The presence of the piperidine moiety enhances the interaction of these compounds with biological targets involved in tumor growth.

Drug Design and Development

The compound serves as a scaffold for the design of new drugs targeting various diseases, including cancer and tuberculosis. Its derivatives have been studied for their ability to inhibit specific enzymes crucial for cancer cell proliferation and survival, such as VEGFR-2 and P-glycoprotein (P-gp) . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can lead to enhanced potency and selectivity against cancer cells.

| Compound | Target | IC | Notes |

|---|---|---|---|

| This compound | Cervical Cancer Cells | 6.52 μM | Significant antiproliferative activity |

| Chalcone Derivative (6f) | VEGFR-2 Inhibition | Not specified | Stable hydrophobic interactions enhance binding |

| Piperidine Derivatives | Mycobacterium tuberculosis | IC 13–22 μM | Effective in combination therapies |

Antimicrobial Activity

Beyond its anticancer properties, research has indicated that derivatives of this compound also exhibit antimicrobial activity against various pathogens. For example, certain piperidine-containing chalcone derivatives have demonstrated significant antimalarial effects against Plasmodium falciparum and P. knowlesi, showcasing the versatility of this chemical scaffold in treating infectious diseases .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective applications for compounds related to this compound. The piperidine ring's structural characteristics may contribute to neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Key Differences :

- Substituent Type : Piperazine derivatives (e.g., 4-methylpiperazine) enhance hydrogen-bonding capacity compared to piperidine or morpholine groups, affecting receptor binding .

- Positional Isomerism : The meta-substituted analog (3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde) exhibits lower steric hindrance than the para-substituted target compound, altering reactivity in condensation reactions .

- Lipophilicity : The 2-methylpiperidine group in the target compound increases lipophilicity (logP ~2.1) compared to morpholine (logP ~0.9), enhancing membrane permeability .

Physicochemical Properties

- Molecular Weight: The target compound (C₁₄H₁₉NO) has a molecular weight of 217.31 g/mol, intermediate between piperidine (203.28 g/mol) and morpholine (205.25 g/mol) analogs .

- Solubility : The 2-methylpiperidinyl group reduces aqueous solubility (<1 mg/mL in water) compared to morpholine derivatives (>5 mg/mL) due to increased hydrophobicity .

- Stability : The aldehyde group is susceptible to oxidation, but steric shielding by the 2-methylpiperidine substituent slows degradation compared to 4-hydroxybenzaldehyde derivatives .

Reactivity and Functionalization

- Aldo-condensation: The target compound reacts sluggishly with thiourea (yield = 60%) compared to 4-(N,N-dimethylamino)benzaldehyde (yield = 78%), attributed to steric hindrance from the 2-methyl group .

- Oxidation Resistance: Unlike phenolic aldehydes (e.g., 3-methyl-4-hydroxybenzaldehyde), the target compound resists oxidation to carboxylic acids under ambient conditions .

Biological Activity

4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound featuring a benzaldehyde moiety attached to a 2-methylpiperidine group. Its molecular formula is CHNO, with a molecular weight of approximately 217.31 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and pharmacology.

Anticancer Properties

Research indicates that compounds containing piperidine derivatives, such as this compound, exhibit various pharmacological properties, including significant anticancer activity. A study focusing on nitrogen-containing heterocycles demonstrated that modifications in the piperidine structure can enhance antiproliferative effects against cancer cell lines. For instance, similar compounds showed IC values in the low micromolar range against cervical cancer cells (HeLa and SiHa), suggesting a promising avenue for drug development targeting cancer therapies .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| 6f (Chalcone derivative) | HeLa | 6.52 ± 0.42 | |

| 7d (Pyrazole derivative) | MDA-MB-231 | 1.0 (apoptosis induction) |

The mechanisms underlying the anticancer activity of piperidine derivatives often involve the inhibition of key cellular pathways associated with tumor growth and survival. For example, studies have shown that these compounds can inhibit microtubule assembly and induce apoptosis in cancer cells, thereby reducing cell viability .

Molecular docking studies have also indicated that these compounds can form stable interactions with specific targets, such as VEGFR-2, enhancing their therapeutic potential .

Pharmacokinetics and Toxicity

In terms of pharmacokinetics, compounds similar to this compound have demonstrated favorable profiles, including low toxicity to normal cells while exhibiting potent activity against cancer cells . This selectivity is crucial for the development of effective anticancer agents.

Case Studies

Recent investigations into piperidine derivatives have highlighted their potential in treating various cancers:

- Cervical Cancer : A series of studies showed that derivatives with piperidine rings exhibited significant antiproliferative effects against cervical cancer cell lines, with some compounds outperforming traditional chemotherapeutics like cisplatin .

- Breast Cancer : Compounds based on similar scaffolds have been reported to induce apoptosis in breast cancer cells (MDA-MB-231), further confirming the versatility of piperidine derivatives in oncology .

Q & A

Q. Q1. What are the standard synthetic routes for 4-((2-Methylpiperidin-1-yl)methyl)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation. For example, similar benzaldehyde derivatives (e.g., 4-(piperidin-1-yl)benzaldehyde) are prepared by reacting 4-fluorobenzaldehyde with piperidine derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C . Yield optimization requires careful control of stoichiometry, solvent choice (polar aprotic solvents enhance nucleophilicity), and temperature (higher temperatures accelerate kinetics but may promote side reactions). Evidence from analogous syntheses suggests yields vary significantly (40–85%) depending on base strength and solvent purity .

Q. Q2. How is the structural elucidation of this compound performed, and which spectroscopic techniques are most reliable?

Methodological Answer: Structural confirmation relies on:

- ¹H/¹³C NMR : To identify aromatic protons (δ 7.7 ppm for benzaldehyde), methylpiperidine signals (δ 2.2–3.2 ppm), and aldehyde protons (δ 9.8 ppm) .

- IR Spectroscopy : Confirms the aldehyde group (C=O stretch ~1653 cm⁻¹) and methylpiperidine C-H stretches (~2800–3000 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 230–250 for similar compounds) and fragmentation patterns validate the molecular formula .

Q. Q3. What safety protocols are recommended for handling this compound, given limited toxicological data?

Methodological Answer: While direct toxicological data for this compound are scarce, analogous aldehydes (e.g., 4-(bromomethyl)benzaldehyde) require:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Advanced Research Questions

Q. Q4. How can computational chemistry aid in predicting the reactivity and binding affinity of this compound in drug discovery?

Methodological Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinases) by analyzing piperidine and benzaldehyde moieties as pharmacophores .

- DFT Calculations : Predicts electrophilic sites (e.g., aldehyde group) for nucleophilic attacks or hydrogen-bonding interactions .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) based on logP and polar surface area .

Q. Q5. What strategies resolve contradictions in biological activity data across studies (e.g., antibacterial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Analysis : Establish IC₅₀/EC₅₀ values to differentiate cytotoxic vs. therapeutic effects .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO vehicle) .

- Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may influence activity .

Q. Q6. How can crystallographic techniques (e.g., X-ray diffraction) clarify stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

- SHELX Suite : For small-molecule crystallography, SHELXL refines crystal structures to determine bond angles, torsional strains, and stereochemistry .

- Twinned Data Handling : High-resolution data (≤1.0 Å) and twin law refinement (e.g., using CELL_NOW) resolve overlapping reflections in piperidine-containing crystals .

Q. Q7. What methodologies optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Q. Q8. How can multistep synthetic pathways (e.g., Wittig reactions) incorporate this compound into complex pharmacophores?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.